2-(Isoxazol-5-yl)-5-methoxyphenol
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Overview
Description
2-(Isoxazol-5-yl)-5-methoxyphenol is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoxazol-5-yl)-5-methoxyphenol typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Isoxazol-5-yl)-5-methoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenolic and isoxazole moieties can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may involve the use of catalysts or microwave irradiation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield a variety of functionalized derivatives .
Scientific Research Applications
2-(Isoxazol-5-yl)-5-methoxyphenol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Isoxazol-5-yl)-5-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, isoxazole derivatives have been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-(Isoxazol-5-yl)-5-methoxyphenol can be compared with other similar compounds, such as:
Isoxazole: The parent compound of the isoxazole family, known for its wide range of biological activities.
5-Methoxyisoxazole: A derivative with a methoxy group at the 5-position, similar to this compound.
2-Phenylisoxazole: Another isoxazole derivative with a phenyl group at the 2-position, which has different biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other isoxazole derivatives .
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
5-methoxy-2-(1,2-oxazol-5-yl)phenol |
InChI |
InChI=1S/C10H9NO3/c1-13-7-2-3-8(9(12)6-7)10-4-5-11-14-10/h2-6,12H,1H3 |
InChI Key |
KOKAUFIPSGYDMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=NO2)O |
Origin of Product |
United States |
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